Product packaging for Chloromethyl 5-thiazolyl ketone(Cat. No.:)

Chloromethyl 5-thiazolyl ketone

Cat. No.: B13559210
M. Wt: 161.61 g/mol
InChI Key: KTKBLMSMVLOTAK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Chemical Science Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal and chemical science. nih.goviaea.org It is a "privileged scaffold," meaning its structure is frequently found in biologically active compounds, both natural and synthetic. google.com A prime example from nature is Vitamin B1 (Thiamine), which features a thiazole ring essential for its biochemical function. nih.gov

In the realm of synthetic chemistry, the thiazole nucleus is a key component in a vast array of pharmaceuticals. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:

Antimicrobial nih.gov

Antiretroviral (e.g., Ritonavir) nih.govmdpi.com

Antifungal (e.g., Abafungin) nih.gov

Anti-inflammatory (e.g., Meloxicam) mdpi.com

Anticancer (e.g., Tiazofurin) nih.gov

The versatility of the thiazole moiety stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for modifications at different positions to optimize therapeutic potential. researchgate.net Researchers continually explore new thiazole derivatives for novel biological activities, making it a subject of enduring interest. iaea.orgresearchgate.net

Strategic Importance of α-Haloketones in Organic Synthesis and Chemical Biology Methodologies

α-Haloketones, a class of compounds featuring a halogen atom adjacent to a carbonyl group, are highly valued reagents in organic chemistry due to their enhanced reactivity. google.com The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. google.com This reactivity makes them powerful building blocks for the synthesis of a wide variety of more complex molecules, especially heterocycles. google.com

Beyond their role as synthetic intermediates, α-haloketones, particularly chloromethyl ketones (CMKs), have carved out a crucial niche in chemical biology as enzyme inhibitors. Peptidyl chloromethyl ketones have been developed as potent and often irreversible inhibitors of certain proteases, such as cysteine proteases. researchgate.net The α-haloketone moiety acts as an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (like cysteine or histidine) in the active site of an enzyme, leading to its inactivation. nih.govnih.gov This property has been exploited to create chemical probes for studying enzyme function and to develop potential therapeutic agents. researchgate.netnih.gov While effective, research has also explored alternatives like fluoromethyl ketones (FMKs) to modulate reactivity and improve selectivity. researchgate.net

Historical Context of Chloromethyl 5-Thiazolyl Ketone Research

A review of the scientific literature indicates a limited historical research focus specifically on this compound itself. Unlike the widely documented compound 2-chloro-5-chloromethylthiazole (B146395), which is a key intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam (B1682794) and Clothianidin, this compound does not feature prominently in dedicated synthetic or application-focused studies. google.comgoogle.com

The historical context for this compound must therefore be inferred from the development of related chemical classes. Research into chloromethyl ketone derivatives of amino acids as potential antitumor agents dates back several decades, establishing the α-chloroketone moiety as a pharmacologically relevant functional group. nih.gov Similarly, the synthesis of N-acylated thiazoles, such as 2-chloro-N-(thiazol-2-yl) acetamide, has been explored for creating novel compounds with potential antimicrobial activities. researchgate.net These parallel research streams highlight the long-standing interest in combining α-haloketone reactivity with biologically relevant scaffolds like thiazoles.

The study of this compound likely falls within the broader exploration of novel enzyme inhibitors or as a building block in combinatorial chemistry libraries. Its synthesis would typically be approached via methods like the Friedel-Crafts acylation of thiazole with chloroacetyl chloride or the reaction of a 5-lithiated thiazole with a suitable chloroacetyl electrophile. While specific high-impact studies on this exact molecule are not prevalent, its structure represents a logical convergence of two historically significant fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNOS B13559210 Chloromethyl 5-thiazolyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

2-chloro-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H4ClNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2

InChI Key

KTKBLMSMVLOTAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CCl

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Chloromethyl 5 Thiazolyl Ketone

Electrophilic Nature of the Chloromethyl Ketone Moiety

The chloromethyl ketone group is an inherently reactive functional group, characterized by a carbon atom that is susceptible to attack by nucleophiles. This reactivity is a consequence of the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

Susceptibility to Nucleophilic Attack

The carbon of the chloromethyl group in chloromethyl 5-thiazolyl ketone is a strong electrophilic center. This is due to the inductive effect of the chlorine atom and the resonance effect of the carbonyl group, both of which pull electron density away from the methylene (B1212753) carbon. This electron deficiency makes it a prime target for nucleophiles, which are chemical species that donate an electron pair to form a chemical bond. A wide range of nucleophiles can react with chloromethyl ketones, including those with sulfur, nitrogen, or oxygen centers. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.

Halogenated ketones, in general, are known to be reactive with numerous acids and bases, which can lead to the liberation of heat and flammable gases. chemicalbook.com Their incompatibility with a variety of reagents, including isocyanates, aldehydes, and peroxides, underscores their reactive nature. chemicalbook.com

Role of the Thiazole (B1198619) Ring in Electronic Modulation

The thiazole ring, an aromatic five-membered heterocycle containing both sulfur and nitrogen, plays a crucial role in modulating the electronic properties and reactivity of the chloromethyl ketone moiety. Thiazole itself is an electron-withdrawing ring system. When attached to the ketone at the 5-position, it further enhances the electrophilicity of the chloromethyl carbon. This electronic modulation can influence the rate and selectivity of nucleophilic attack. The presence of the thiazole moiety can also provide additional sites for interaction with biological targets, which is a key consideration in the design of bioactive molecules. The synthesis of hybrid molecules incorporating both quinoline (B57606) and thiazole moieties has been explored to create new biocidal agents, highlighting the significance of the thiazole scaffold in medicinal chemistry. nih.gov

Alkylation Reactions and Their Mechanisms

The electrophilic nature of this compound drives its participation in alkylation reactions, where it transfers its chloromethyl ketone group to a nucleophilic species. These reactions are fundamental to its mechanism of action in various chemical and biological systems.

Covalent Bond Formation with Nucleophilic Species (e.g., Thiols)

One of the most significant reactions of this compound is its ability to form covalent bonds with nucleophilic species, particularly the thiol groups (-SH) of cysteine residues found in proteins. nih.gov This reaction is a type of alkylation where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This results in the formation of a stable thioether linkage, a covalent bond that is not easily broken.

This covalent modification is a key mechanism for the irreversible inhibition of certain enzymes. For instance, studies on other covalent modifiers have shown that acrylamide-based inhibitors form covalent C-S bonds with cysteine residues in enzymes like HCV protease and RSK2. nih.gov Similarly, chloromethyl ketones are known to covalently bind to the active sites of enzymes, leading to their inactivation. nih.gov The stability and kinetics of such reactions are critical factors in the design of targeted covalent inhibitors.

pH-Dependence of Alkylation Kinetics

The rate of alkylation reactions involving this compound can be significantly influenced by the pH of the reaction medium. This pH dependence often arises from the ionization state of the reacting nucleophile. For example, the nucleophilicity of a thiol group is highly dependent on its protonation state. The thiolate anion (S-), which is formed upon deprotonation of the thiol group at higher pH values, is a much stronger nucleophile than the neutral thiol (-SH).

Consequently, the rate of alkylation of thiols by chloromethyl ketones generally increases as the pH rises above the pKa of the thiol group. Studies on the pH dependence of enzyme kinetics have demonstrated the importance of the protonation state of catalytic residues. nih.gov For instance, research on a cysteine chloromethyl ketone derivative showed that the compound is most stable at lower pH values, with its degradation following pseudo-first-order kinetics that are influenced by pH. nih.gov

Below is an interactive table summarizing the expected effect of pH on the alkylation rate of a thiol by this compound.

pH RangePredominant Thiol SpeciesNucleophilicityExpected Alkylation Rate
Acidic (pH < pKa of thiol)-SH (protonated)LowSlow
Neutral (pH ≈ pKa of thiol)Mixture of -SH and S-ModerateModerate
Basic (pH > pKa of thiol)S- (deprotonated)HighFast

Thiol-Competition Experiments for Mechanistic Elucidation

Thiol-competition experiments are a valuable tool for investigating the mechanism and selectivity of alkylating agents like this compound. In these experiments, the compound is allowed to react with a mixture of different thiol-containing molecules, such as glutathione (B108866) and cysteine, or with a protein that has multiple cysteine residues. By analyzing the reaction products and their relative amounts, researchers can gain insights into the selectivity of the alkylating agent for different types of thiols.

These experiments can help to determine whether the alkylation is governed by factors such as the pKa of the thiol, steric accessibility, or the local microenvironment. For example, if the reaction preferentially occurs with the thiol that has the lowest pKa, it suggests that the reaction is primarily driven by the concentration of the more nucleophilic thiolate anion. Such studies are crucial for understanding the target specificity of covalent inhibitors in a complex biological milieu.

Intramolecular and Intermolecular Transformations

The reactivity of the chloromethyl ketone group attached to the thiazole ring allows for a variety of chemical transformations. These reactions are pivotal in both synthetic applications and understanding the molecule's behavior in different chemical environments.

Formation of Bis-Thiazolyl Ketones from Excess Reactants

The chloromethyl ketone moiety is a potent electrophile, making it susceptible to nucleophilic attack. In instances where this compound is present in excess, or when it reacts with a difunctional nucleophile, the formation of dimeric or "bis" structures can occur.

One proposed pathway for such transformations involves the self-reaction of the molecule, particularly as a degradation route. Studies on similar cysteine chloromethyl ketone derivatives have shown that the compound can degrade by reacting with another molecule of itself. nih.gov This process can lead to the formation of higher molecular weight oligomers. nih.gov The reaction likely proceeds via an initial nucleophilic attack from a suitable site on one molecule (potentially the thiazole nitrogen or another reactive group) onto the electrophilic chloromethyl carbon of a second molecule, displacing the chloride ion.

Furthermore, the versatility of α-haloketones as precursors for "bis" compounds is well-documented. For example, bis(α-bromo ketones) are used as building blocks in the synthesis of novel bis(s-triazolo[3,4-b] ias.ac.inpharmaguideline.comnih.govthiadiazines). researchgate.net This is achieved by reacting two equivalents of a nucleophilic triazole with a bis(α-bromo ketone). researchgate.net By analogy, this compound could react with a suitable bis-nucleophile to yield a bis-thiazolyl ketone derivative, or two equivalents could react with a single bis-nucleophile to form a complex molecular architecture.

Cyclization Pathways and Ring Transformations

The thiazole ring and its side chains can participate in various cyclization and ring transformation reactions, often under specific conditions such as heat or light.

Intramolecular Cyclization: The chloromethyl ketone side chain contains both an electrophilic center (the carbon bearing the chlorine) and a carbonyl group, which can be involved in cyclization reactions. Depending on the other substituents on the thiazole ring, intramolecular reactions could lead to the formation of fused bicyclic systems. For instance, reaction with a suitably positioned nucleophilic group on the thiazole ring could result in a new ring structure.

Ring Transformations: Thiazoles can undergo cycloaddition reactions, although the aromatic stability of the ring often requires high temperatures or specific activating groups. wikipedia.org Diels-Alder reactions with alkynes can lead to the formation of a pyridine (B92270) ring after the extrusion of sulfur. wikipedia.org Photochemical mediation can also induce ring transformations. In a related heterocyclic system, 1,2,6-thiadiazines were shown to undergo a photochemical ring contraction to form 1,2,5-thiadiazole (B1195012) 1-oxides. acs.org Such pathways represent potential, though not always common, transformations for the thiazole core of this compound.

Degradation and Stability Studies

The stability of this compound is a critical factor in its handling, storage, and application. Degradation can occur through various mechanisms, influenced by environmental conditions and the molecule's inherent structure.

Kinetics and Factors Influencing Chemical Stability (e.g., pH, Temperature, Ionic Strength)

Investigations into the chemical stability of analogous chloromethyl ketone derivatives reveal that their degradation often follows predictable kinetic models.

Kinetics: The degradation of a cysteine chloromethyl ketone derivative was found to follow pseudo-first-order kinetics. nih.gov

Temperature: The effect of temperature on the degradation rate conforms to the Arrhenius equation, indicating that higher temperatures significantly accelerate the degradation process. nih.gov

pH: The pH of the medium has a pronounced effect on stability. Studies on a novel cysteine chloromethyl ketone derivative, HI-131, demonstrated that the compound is most stable at lower pH values. nih.gov As the pH increases, the rate of degradation also increases.

Ionic Strength: In the same study, the ionic strength of the buffer solution was found to have no significant influence on the degradation rate of the chloromethyl ketone derivative. nih.gov

Table 1: Factors Influencing the Stability of Analogous Chloromethyl Ketones

Factor Influence on Stability Kinetic Relationship Source
pH Most stable at lower pH values; degradation increases with increasing pH. pH-rate profile shows inverse relationship. nih.gov
Temperature Stability decreases as temperature increases. Obeys the Arrhenius equation. nih.gov
Ionic Strength No significant influence on the degradation rate observed. Not applicable. nih.gov

Role of Substituents (e.g., Halogen Type, Nitrogen Substitutions) on Degradation Pathways

The nature of the substituents on both the thiazole ring and the halomethyl ketone side chain plays a crucial role in the molecule's stability and the pathways through which it degrades.

Halogen Type: The identity of the halogen atom is a key determinant of reactivity. Replacing the chloro group with a bromo group in analogous chloromethyl ketone derivatives resulted in an increased rate of degradation. nih.gov This is consistent with the fact that the carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride, making the bromo derivative more susceptible to nucleophilic attack.

Nitrogen Substitutions: Alterations to groups attached to the thiazole nitrogen can also impact stability. nih.gov Quaternization of the ring nitrogen by N-alkylation forms a thiazolium cation, which increases the acidity of the proton at the C2 position and alters the electron distribution throughout the ring, thereby affecting its reactivity and degradation profile. pharmaguideline.comwikipedia.org

Ring Substituents: Electron-donating or electron-withdrawing groups on the thiazole ring can influence its stability. Electron-withdrawing groups, such as a trifluoromethyl group, can alter the pathways for deactivation from an excited state, which can be relevant in photostability. beilstein-journals.org The position of the substituent is also critical, as the electronic properties and reactivity differ significantly between the C2, C4, and C5 positions of the thiazole ring. ias.ac.inpharmaguideline.com

Identification of Degradation Products and Proposed Mechanisms

Studies on similar chloromethyl ketone structures provide insight into the likely degradation products and mechanisms for this compound.

A primary degradation pathway for a cysteine chloromethyl ketone derivative involves oxidation and subsequent intermolecular reaction. nih.gov In this proposed mechanism, the initial step is an oxidation event, which is then followed by the reaction of the oxidized intermediate with a second molecule of the parent compound. nih.gov This leads to the formation of higher molecular weight oligomers as the major degradation products. nih.gov This suggests a mechanism where the compound's reactivity leads to its own polymerization or oligomerization under degradative conditions.

Strategic Utility As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The unique structure of chloromethyl 5-thiazolyl ketone makes it an ideal precursor for the elaboration of more complex heterocyclic frameworks. The thiazole (B1198619) moiety is a common feature in many biologically active compounds, and the reactive chloromethyl group provides a convenient handle for further chemical modifications.

Precursor to Thiazole Analogs in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of thiazole analogs. The thiazole ring is a prevalent structural motif in numerous pharmaceuticals and biologically significant molecules. researchgate.net The reactivity of the chloromethyl group allows for its conversion into other functional groups or for its use in cyclization reactions to form fused heterocyclic systems. For instance, it can be used in the synthesis of new pyranothiazole and thiazolopyranopyrimidine derivatives that bear a sulfonamide moiety. iaea.org The synthesis of thiazole derivatives is of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds

This ketone is a crucial intermediate in the production of various pharmaceutical and agrochemical products. google.com In the agrochemical industry, it is a key component in the synthesis of second-generation neonicotinoid insecticides like thiamethoxam (B1682794) and clothianidin. google.comgoogle.com These insecticides are valued for their broad-spectrum activity and effectiveness at low application rates. google.com The synthesis of 2-chloro-5-chloromethyl thiazole, a closely related and often inter-convertible compound, is a critical step in the manufacturing process of these important agricultural products. google.comgoogle.comgoogle.comgoogle.comgoogle.com In the pharmaceutical realm, thiazole-containing compounds are investigated for a wide range of therapeutic applications. researchgate.net

Application in the Construction of Adamantyl Heterocyclic Ketones

While direct evidence for the application of this compound in the construction of adamantyl heterocyclic ketones is not explicitly detailed in the provided search results, the general reactivity of chloromethyl ketones suggests its potential in such syntheses. The adamantyl group is a bulky, lipophilic cage-like structure that is often incorporated into drug candidates to improve their pharmacokinetic properties. The chloromethyl group of the ketone could react with an adamantyl-containing nucleophile to form a new carbon-carbon bond, thereby linking the thiazole and adamantyl moieties.

Role in the Synthesis of Biologically Active Molecules

The inherent reactivity of the chloromethyl ketone functional group makes it a valuable tool for designing and synthesizing molecules with specific biological activities. This is particularly true in the context of covalent inhibitors and the development of new therapeutic agents.

Incorporation into Covalent Compound Libraries for Target Identification

Chloromethyl ketones, including by extension this compound, are utilized as reactive "warheads" in covalent compound libraries. biorxiv.orgresearchgate.net These libraries consist of a diverse collection of small molecules designed to form a covalent bond with a target protein, often by reacting with a nucleophilic amino acid residue like cysteine. biorxiv.orgresearchgate.net This approach is a powerful strategy for drug discovery, as it allows for the rapid identification of both lead compounds and their biological targets. biorxiv.orgbiorxiv.org Phenotypic screening of such libraries has demonstrated that compounds with chloromethyl ketone scaffolds can exhibit significant bioactivity. biorxiv.orgresearchgate.net

A recent study highlighted an antibiotic discovery workflow that combined phenotypic screening of a cysteine-reactive compound library with activity-based protein profiling. biorxiv.org This research identified compounds with chloromethyl ketone scaffolds as having a high hit rate against both gram-negative and gram-positive bacteria. biorxiv.orgresearchgate.net

Scaffold for Novel Antibacterial Warheads

The chloromethyl ketone moiety itself is considered a promising "warhead" for the design of novel antibacterial agents. biorxiv.orgresearchgate.net This functional group can act as an electrophile, reacting with nucleophilic residues in bacterial enzymes to inhibit their function. biorxiv.org Research has shown that chloromethyl ketones can be more effective than other common covalent warheads, such as acrylamides and chloroacetamides, in exhibiting antibacterial activity. biorxiv.orgresearchgate.net

For example, a lead compound from a covalent library screening, designated 10-F05, which features a chloromethyl ketone, was found to target two key bacterial enzymes: FabH and MiaA. biorxiv.org The covalent modification of these enzymes by the chloromethyl ketone warhead disrupts essential bacterial processes, leading to decreased stress resistance and virulence. biorxiv.org This underscores the potential of the chloromethyl ketone scaffold as a foundation for developing new classes of antibiotics to combat the growing threat of antibiotic resistance. biorxiv.org

Synthesis of Tripeptide Chloromethyl Ketones as Protease Inhibitors

The chloromethyl ketone functional group is a well-established "warhead" for the irreversible inhibition of cysteine and serine proteases. Its electrophilic carbon is susceptible to nucleophilic attack by the active site residue of these enzymes, leading to a stable covalent bond and inactivation of the enzyme. The thiazole moiety in this compound can serve as a versatile scaffold for the elaboration of peptide-like structures that mimic the natural substrates of these proteases, thereby conferring selectivity and potency.

Tripeptide chloromethyl ketones, for example, have been synthesized and evaluated as selective inhibitors of proteases like plasmin and plasma kallikrein. nih.gov The synthesis of such inhibitors often involves a multi-step process where the this compound can be envisioned as a key starting material or a structural analogue. For instance, a synthetic route could involve the coupling of a dipeptide to the thiazole ring, followed by modifications to introduce the chloromethyl ketone functionality if it is not already present. The resulting tripeptide chloromethyl ketones can exhibit high selectivity for their target proteases. For example, D-Ile-Phe-Arg-CH2Cl has shown highly selective inhibitory activity against plasma kallikrein. nih.gov

The development of these inhibitors is a critical area of research, as proteases are implicated in a wide range of physiological and pathological processes. The ability to selectively inhibit specific proteases is a key goal in drug discovery. Chloromethyl ketone derivatives, including those based on a thiazole framework, have been instrumental in these efforts. nih.govnih.gov

Derivatization Pathways from this compound

The synthetic utility of this compound is further expanded by the chemical reactivity of both the chloromethyl group and the thiazole ring. These sites allow for a wide range of chemical modifications, leading to a diverse library of functionalized molecules.

Modification of the Chloromethyl Group for Functionalization

The chloromethyl group is a highly reactive functional group that can participate in a variety of chemical transformations. chempanda.com One of the most common reactions is nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, amines, thiols, and alkoxides. These functionalized derivatives can then be used in subsequent reactions to build more complex molecular architectures.

For instance, the chlorine atom can be displaced to introduce a linking group for attachment to a solid support, facilitating solid-phase synthesis. Alternatively, it can be converted to other reactive functionalities, such as an aldehyde, which can then undergo further transformations like reductive amination or Wittig-type reactions. The cross-coupling reaction of organozinc reagents with chloroacetyl chloride, a related α-chloromethyl ketone, demonstrates a method for creating functionalized ketones in high yields. tandfonline.com

The reactivity of the chloromethyl group is a key feature that makes this compound a valuable intermediate. The ability to easily introduce a variety of functional groups at this position provides a powerful tool for the synthesis of new and complex molecules.

Chemical Transformations at the Thiazole Ring

The thiazole ring itself is a versatile heterocyclic system that can undergo a variety of chemical transformations. pharmaguideline.comnih.gov The reactivity of the thiazole ring is influenced by the presence of the nitrogen and sulfur atoms, which affect the electron distribution within the ring. pharmaguideline.comwikipedia.org

Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position of the thiazole ring, which is the most electron-rich position. pharmaguideline.com However, the reactivity can be modulated by the presence of substituents on the ring. Nucleophilic substitution reactions are also possible, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.comcutm.ac.in This reactivity can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com

Furthermore, the thiazole ring can participate in various cycloaddition reactions, although often requiring high temperatures due to its aromatic stability. wikipedia.org The development of new synthetic methods continues to expand the range of possible transformations of the thiazole ring. For example, methods for the synthesis of 2-aminothiazole (B372263) derivatives are well-established and provide access to a wide range of substituted thiazoles. nih.gov These derivatives can be further modified to introduce additional functionality. The synthesis of 2-chloro-5-chloromethylthiazole (B146395) from 2-amino-5-methylthiazole (B129938) highlights a pathway for introducing functionality at both the C2 and C5 positions. google.com The reaction of 2-amino-5-chlorobenzothiazole (B1265905) with various reagents demonstrates the versatility of the amino group in generating a diverse set of derivatives. researchgate.net

The combination of the reactivity of the chloromethyl group and the thiazole ring makes this compound a highly versatile and valuable building block in organic synthesis. The ability to selectively modify both parts of the molecule provides a powerful platform for the construction of a wide range of complex and functionally diverse molecules.

Advanced Spectroscopic and Analytical Methodologies in Research on Chloromethyl 5 Thiazolyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Chloromethyl 5-thiazolyl ketone. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for precise structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-chloro-1-(1,3-thiazol-5-yl)ethan-1-one, distinct signals are expected for the protons on the thiazole (B1198619) ring and the chloromethyl group. The protons on the thiazole ring typically appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the ketone group. chemicalbook.comspectrabase.com The methylene (B1212753) protons (-CH₂Cl) of the chloromethyl group are expected to appear as a singlet in a region shifted downfield due to the electronegativity of both the adjacent carbonyl group and the chlorine atom, typically in the range of 4.0-5.0 ppm. oregonstate.edupdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the ketone is highly deshielded and characteristically appears far downfield, generally in the 190-200 ppm range for ketones. libretexts.org The carbon atoms of the thiazole ring resonate in the aromatic region (approximately 110-170 ppm), with their exact shifts determined by their position relative to the heteroatoms and the ketone substituent. asianpubs.orgresearchgate.netmdpi.com The carbon of the chloromethyl group (-CH₂Cl) typically resonates in the 40-50 ppm range. libretexts.org

Table 1: Predicted NMR Chemical Shifts (δ) for 2-chloro-1-(1,3-thiazol-5-yl)ethan-1-one
Atom TypePositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Thiazole ProtonH-2~8.5 - 9.0-
Thiazole ProtonH-4~8.0 - 8.5-
Methylene Protons-CH₂Cl~4.5 - 5.0-
Thiazole CarbonC-2-~150 - 155
Thiazole CarbonC-4-~145 - 150
Thiazole CarbonC-5-~130 - 135
Carbonyl CarbonC=O-~190 - 195
Methylene Carbon-CH₂Cl-~45 - 50

X-ray Crystallography for Solid-State Structural Elucidation (if relevant to specific derivatives)

While a crystal structure for this compound itself may not be readily available, X-ray crystallography data from closely related derivatives provide invaluable insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. acs.orgmdpi.comnih.gov The analysis of derivatives like 2-chloro-5-chloromethyl-1,3-thiazole offers a reliable model for the geometry of the thiazole ring system. nih.govresearchgate.netiucr.org

Table 3: Crystallographic Data for the Related Derivative 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net
ParameterValue
Chemical FormulaC₄H₃Cl₂NS
Molecular Weight168.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.2430 (8)
b (Å)17.151 (3)
c (Å)9.1640 (18)
β (°)96.82 (3)
Volume (ų)662.2 (2)
Z (Molecules per unit cell)4

Spectrophotometric Techniques for Kinetic Studies and Reaction Monitoring

UV-Vis spectrophotometry is a versatile and accessible technique for studying reactions involving chromophoric compounds like this compound. The thiazole ring, conjugated with the carbonyl group, absorbs ultraviolet light, and changes in this chromophoric system can be monitored over time to study reaction kinetics.

This method can be employed to monitor the rate of a reaction by observing the change in absorbance at a specific wavelength corresponding to either the reactant or a product. For example, if this compound is consumed in a reaction where the product has a different absorption maximum (λ_max) or molar absorptivity, the reaction progress can be followed by recording the absorbance at timed intervals. researchgate.netscirp.org This approach has been successfully used to study the degradation kinetics of other chloromethyl ketone derivatives, where degradation was found to follow pseudo-first-order kinetics.

Similarly, spectrophotometry is used in amplification reactions for the determination of thiazole derivatives. researchgate.netscirp.org In such methods, a reaction involving the thiazole compound produces a colored product, like a starch-iodine complex, whose absorbance can be measured to quantify the initial compound. researchgate.net This principle could be adapted to develop quantitative assays or to study reactions where this compound acts as a reactant or precursor, providing valuable data on reaction rates, mechanisms, and stability under various conditions (e.g., different pH or temperature). researchgate.netjournalijar.com

Computational and Theoretical Approaches to Chloromethyl 5 Thiazolyl Ketone Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. It is instrumental in understanding the stability, reactivity, and spectroscopic properties of compounds. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, provide critical data on their molecular geometry and electronic characteristics. researchgate.netsciensage.info

Researchers utilize DFT to optimize the molecular geometry, calculating bond lengths and angles which can be compared with experimental data. sciensage.info A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that a molecule requires less energy to undergo an electronic transition, indicating higher reactivity. acs.org

These calculations provide insights into intramolecular charge transfer and can be correlated with the observed biological or chemical activity of the molecule. For instance, in studies of thiourea (B124793) derivatives containing a thiazole moiety, quantum chemical parameters derived from DFT, such as electronegativity, hardness, and softness, have shown a strong correlation with their antifungal activity. sciensage.info

Table 1: Representative DFT-Calculated Parameters for a Thiazole Derivative

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Energy Gap (Eg)4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.2 DebyeInfluences solubility and intermolecular interactions

Note: The values in this table are representative and are based on typical findings for thiazole derivatives in computational studies. researchgate.netnih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques in drug discovery and materials science. These methods are used to predict how a small molecule, or ligand, binds to a large molecule, such as a protein receptor. For thiazole derivatives, which are known for a wide range of biological activities including anticancer and antimicrobial properties, docking studies are crucial for understanding their mechanism of action. nih.govmdpi.comresearchgate.net

The process involves generating a three-dimensional model of the thiazole compound and "docking" it into the active site of a target protein. The software then calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and predicts the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

For example, various thiazole derivatives have been docked into the active sites of proteins like tubulin and epidermal growth factor receptor (EGFR) to evaluate their potential as anticancer agents. nih.govmdpi.com These studies have successfully identified key binding modes and interactions, which correlate with experimentally observed biological activity. mdpi.comresearchgate.net For instance, docking studies of certain thiazole derivatives into the tubulin active site revealed binding energies and interactions that were comparable to or exceeded those of known tubulin inhibitors. nih.govacs.org

Table 2: Example of Molecular Docking Results for a Thiazole Derivative with a Protein Target

ParameterResultDetails
Target ProteinTubulin (PDB ID: 4O2B)A key target for anticancer drugs
Binding Energy-14.15 kcal/molIndicates strong and stable binding
Key Interacting ResiduesThrB353, GlnB247Amino acids in the active site forming key bonds
Types of InteractionsHydrogen Bonds, Hydrophobic InteractionsForces stabilizing the ligand in the binding pocket

Note: This table presents illustrative data based on published docking studies of thiazole derivatives. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions, including the reactivity of specific sites within a molecule and the regioselectivity of a transformation. rsc.org For a molecule like chloromethyl 5-thiazolyl ketone, theoretical approaches can predict which parts of the molecule are most likely to react and under what conditions.

The electronic properties calculated by DFT, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to predicting reactivity. The HOMO and LUMO distributions can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. This information is vital for planning synthetic routes and understanding reaction mechanisms. nih.govresearchgate.net

Recent advances in machine learning and quantum mechanical calculations have led to the development of computational tools that can predict chemical reactivity with high accuracy. nih.gov These models can evaluate the intrinsic reactivity of functional groups and help in tuning the reactivity to achieve desired outcomes, such as enhancing potency while minimizing off-target effects in drug design. researchgate.net By analyzing the electronic structure of the thiazole ring and the chloromethyl ketone group, these predictive models can offer valuable insights into how this compound would behave in various organic transformations, guiding its use as a building block in chemical synthesis.

Applications in Chemical Biology Research and Rational Drug Design Methodologies

Design Principles of Covalent Enzyme Inhibitors

Covalent inhibitors are molecules that form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition. nih.govnih.gov This class of inhibitors offers several advantages, including prolonged duration of action and high potency. nih.gov The design of these inhibitors is a nuanced process that balances chemical reactivity with target selectivity to minimize off-target effects. researchgate.net

Mechanism-Based Inhibition and Active Site Targeting

Mechanism-based inhibitors, also known as suicide inhibitors, are a sophisticated class of covalent inhibitors. researchgate.net These compounds are designed to be chemically inert until they are activated by the catalytic machinery of their specific target enzyme. researchgate.net This targeted activation generates a reactive species that then covalently modifies a nucleophilic residue within the enzyme's active site, leading to inactivation. researchgate.netyoutube.com

Chloromethyl ketones, including chloromethyl 5-thiazolyl ketone, are classic examples of mechanism-based inhibitors. nih.gov They are designed to mimic the substrate of a target enzyme, allowing them to bind specifically to the active site. Once positioned, the chloromethyl group acts as an electrophile, reacting with a nucleophilic amino acid residue, such as cysteine or histidine, to form a covalent bond. nih.govbiorxiv.org This strategy of active site targeting ensures high specificity and reduces the likelihood of off-target modifications.

Structure-Activity Relationship (SAR) Studies on Chloromethyl Ketone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. oncodesign-services.comnih.govdrugdesign.org By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its potency and selectivity. nih.govnih.gov

For chloromethyl ketone scaffolds, SAR studies focus on modifications to both the ketone and the adjacent chemical groups to fine-tune their inhibitory properties. nih.gov These studies explore how changes in the size, shape, and electronic properties of the molecule affect its binding affinity for the target enzyme and the reactivity of the chloromethyl "warhead." nih.govmdpi.com The goal is to develop inhibitors with enhanced potency against the desired target while minimizing activity against other related enzymes. For instance, a study on chloromethyl ketone derivatives as inhibitors of human chymase led to the identification of a potent and selective inhibitor with no activity against human leukocyte cathepsin G. nih.gov

Rational Design of Thiazolyl Ketone Warheads for Enhanced Electrophilicity

The "warhead" is the reactive portion of a covalent inhibitor that forms the bond with the target enzyme. researchgate.net In the case of this compound, the chloromethyl ketone moiety serves this purpose. The rational design of these warheads is crucial for controlling their reactivity and selectivity. chemrxiv.orgnih.gov

The thiazole (B1198619) ring in this compound plays a significant role in modulating the electrophilicity of the ketone. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the adjacent chloromethyl group, making it a more potent electrophile. nih.gov Researchers can further modify the thiazole ring and other parts of the molecule to fine-tune this electrophilicity. nih.govnih.gov This allows for the design of inhibitors that are reactive enough to inhibit their target efficiently but not so reactive that they indiscriminately modify other biological molecules, which could lead to toxicity. nih.gov Recent studies have focused on developing novel ketone-based warheads with improved stability and selectivity for specific enzyme targets. nih.govnih.gov

Target Identification Strategies Employing Chloromethyl Ketone Probes

Identifying the specific protein targets of a bioactive compound is a critical step in drug discovery and chemical biology. nih.govnih.gov Chloromethyl ketone-based chemical probes have become powerful tools for this purpose due to their ability to covalently label their protein targets. biorxiv.orgnih.gov

Chemoproteomics and Activity-Based Protein Profiling

Chemoproteomics is a field that utilizes chemical probes to study protein function and interactions directly in complex biological systems. researchgate.netresearchgate.net A key technique within this field is Activity-Based Protein Profiling (ABPP). wikipedia.orgnih.govnih.gov ABPP employs reactive chemical probes to profile the functional state of entire enzyme families. wikipedia.orgnih.govupenn.edu

Chloromethyl ketone probes are well-suited for ABPP studies. biorxiv.org These probes typically consist of three components: the chloromethyl ketone warhead for covalent binding, a recognition element for target specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment of the labeled proteins. nih.gov By treating a cell lysate or even intact cells with a chloromethyl ketone probe, researchers can selectively label active enzymes that the probe is designed to target. upenn.edu Subsequent analysis by techniques like mass spectrometry allows for the identification of these labeled proteins, revealing the targets of the probe. researchgate.net Competitive ABPP can also be used to assess the selectivity of a drug candidate by measuring its ability to compete with the probe for binding to its target. researchgate.net

Biochemical and Genetic Interaction Validation

Following the identification of potential protein targets using chemoproteomic methods, it is essential to validate these interactions through independent biochemical and genetic approaches. biorxiv.orgdigitellinc.com This validation step confirms that the identified protein is indeed the biologically relevant target of the compound.

Biochemical validation often involves in vitro assays to confirm that the compound directly inhibits the activity of the purified target protein. digitellinc.com This can include measuring enzyme kinetics in the presence and absence of the inhibitor to determine its potency and mechanism of inhibition. Genetic validation strategies involve manipulating the expression of the target protein in cells. For example, overexpressing the target protein may confer resistance to the compound, while knocking down or knocking out the gene for the target protein may mimic the effects of the compound. biorxiv.org These genetic perturbations provide strong evidence for the on-target activity of the compound in a cellular context. biorxiv.org

Mechanistic Studies of Biological Target Interactions

This compound and its related analogues are electrophilic molecules that function as mechanism-based inhibitors. Their reactivity is centered on the chloromethyl ketone moiety, which acts as a "warhead." This group is susceptible to nucleophilic attack by amino acid residues within the active or allosteric sites of target proteins, leading to the formation of a stable, covalent bond. This irreversible modification is a key feature of its interaction with various biological targets. The thiazole ring, an electron-withdrawing group, enhances the electrophilicity of the ketone's carbonyl carbon, which can further facilitate interactions with target enzymes. nih.govnih.gov

Interaction with Thiol Groups of Enzymes (e.g., Acetoacetyl-CoA Thiolase)

The primary mechanism by which chloromethyl ketones interact with many enzymes is through the alkylation of nucleophilic thiol groups, particularly those of cysteine residues. oup.combiorxiv.org This reaction is a classic example of an SN2 substitution, where the sulfur atom of the thiol acts as a potent nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride leaving group. biorxiv.orgbiorxiv.org

Inhibition was effectively prevented by the presence of the enzyme's substrates, acetoacetyl-CoA or acetyl-CoA, which occupy the active site and sterically hinder the inhibitor from binding. uniprot.org

Conversely, Coenzyme A (CoA) alone did not prevent inhibition, indicating the specificity of the interaction. uniprot.org

Protecting the active-site thiol through reversible thiomethylation rendered the enzyme resistant to inactivation by the chloromethyl ketone inhibitor. uniprot.org

The thiol group within acetoacetyl-CoA thiolase demonstrated unusually high reactivity, as inhibition proceeded efficiently even at acidic pH values. uniprot.org This highlights the specific and targeted nature of the interaction driven by the enzyme's unique microenvironment.

Modulation of Protein Function (e.g., MiaA)

The covalent modification capabilities of chloromethyl ketones extend to the modulation of proteins outside of classical enzyme inhibition, as demonstrated by their interaction with the tRNA-modifying enzyme MiaA. MiaA (tRNA dimethylallyltransferase) is a crucial enzyme in bacteria that catalyzes the addition of an isopentenyl group to adenine (B156593) 37 in tRNAs responsible for reading UNN codons. This modification is vital for maintaining translational fidelity and is necessary for bacterial fitness and virulence. nih.gov

In a significant study, a chloromethyl ketone compound, 10-F05, was identified as a potent inhibitor of bacterial growth. Through competitive activity-based protein profiling, MiaA was validated as a primary physiological target of this compound in S. flexneri.

The mechanism of modulation involves the specific covalent modification of a cysteine residue, Cys273, on the MiaA protein. Experimental evidence confirmed this specific interaction, as a C273A mutant of MiaA was no longer sensitive to the inhibitory effects of 10-F05. The covalent addition of the chloromethyl ketone warhead to Cys273 disrupts the ability of MiaA to bind to its tRNA substrates, thereby inhibiting its function. This inhibition leads to a decrease in bacterial stress resistance and virulence, identifying MiaA as a novel antibacterial target.

**Table 1: Identified Protein Targets of Chloromethyl Ketone 10-F05 in *S. flexneri***

Target ProteinTarget ResidueFunctionConsequence of Inhibition
MiaACys273tRNA modification (isopentenylation)Impaired tRNA substrate binding, reduced bacterial stress resistance and virulence.
FabHCys112Bacterial fatty acid biosynthesisInhibition of acetoacyl-ACP production.

Inhibition of Proteases (e.g., SARS-CoV 3CLpro, Plasmin, Plasma Kallikrein)

Chloromethyl ketones, particularly when attached to a peptide backbone that mimics a protease's natural substrate, are highly effective irreversible inhibitors of various protease classes.

SARS-CoV 3CLpro: The 3C-like protease (3CLpro) is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV. nih.gov Peptidomimetic compounds containing a thiazolyl ketone or a related benzothiazolyl ketone act as potent inhibitors of this enzyme. nih.govnih.gov The mechanism involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys-145) in the protease's active site. nih.govnih.gov The electron-withdrawing properties of the thiazole ring enhance the electrophilic character of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the thiol group of Cys-145. nih.govnih.gov While some interactions are described as reversible but tight-binding nih.gov, others, such as with the benzothiazolyl ketone inhibitor YH-53, result in clear covalent modification. nih.gov

Plasmin and Plasma Kallikrein: Chloromethyl ketones have also been engineered to target serine proteases involved in fibrinolysis and blood pressure regulation, such as plasmin and plasma kallikrein. Synthetic tripeptide chloromethyl ketones have been developed as irreversible inhibitors of these enzymes. The specificity of these inhibitors is largely determined by the attached peptide sequence, which directs the compound to the active site of the target protease. For instance, D-Ile-Phe-Lys-CH2Cl was found to inhibit both plasmin and plasma kallikrein, while D-Ile-Phe-Arg-CH2Cl exhibited highly selective inhibition of plasma kallikrein. The rate of inhibition is also influenced by the size and properties of the amino acid residues in the peptide chain.

Table 2: Inhibition of Proteases by Chloromethyl Ketone Analogues

Target ProteaseProtease ClassInhibitor TypeMechanism of Inhibition
SARS-CoV 3CLproCysteine ProteaseThiazolyl ketone-containing peptidic compoundsCovalent modification of the active site Cys-145. nih.govnih.gov
PlasminSerine ProteaseTripeptide chloromethyl ketones (e.g., D-Ile-Phe-Lys-CH2Cl)Irreversible inhibition directed by the peptide sequence.
Plasma KallikreinSerine ProteaseTripeptide chloromethyl ketones (e.g., D-Ile-Phe-Arg-CH2Cl)Selective, irreversible inhibition directed by the peptide sequence.

Specificity and Selectivity in Biological Systems

The specificity and selectivity of this compound and its derivatives are critical for their utility as research tools and potential therapeutic leads. Selectivity is primarily achieved by pairing the chloromethyl ketone "warhead" with a molecular scaffold that has a high affinity for the intended biological target.

In the context of proteases, selectivity is engineered through the attached peptide sequence. By mimicking the preferred substrate sequence of a target protease, the inhibitor can be guided to the correct active site. The selective inhibition of plasma kallikrein over plasmin by D-Ile-Phe-Arg-CH2Cl is a prime example of this principle, where a single amino acid change (Arginine for Lysine) drastically alters the selectivity profile.

However, the inherent reactivity of the chloromethyl ketone group can lead to off-target effects. Studies on chloromethyl ketone derivatives of fatty acids as inhibitors of acetoacetyl-CoA thiolase noted that these compounds were considerably less specific in cellular environments compared to other classes of inhibitors that operate via different mechanisms. uniprot.org This suggests that while the primary interaction may be with the intended target, the reactive electrophile can potentially modify other accessible and reactive nucleophiles, such as other cysteine thiols, in the cellular milieu. Therefore, achieving high selectivity in complex biological systems remains a key challenge in the design and application of these potent covalent inhibitors.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Improved Atom Economy and Environmental Profile

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, emphasizing the need for processes that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is a key metric in this paradigm. primescholars.comresearchgate.net Ideally, reactions should be designed to maximize the incorporation of starting materials into the desired product, minimizing waste. jocpr.com

Traditional syntheses of complex molecules can be inefficient, generating significant stoichiometric by-products that are not incorporated into the product. rsc.org Future research into the synthesis of chloromethyl 5-thiazolyl ketone will focus on developing novel routes that adhere to green chemistry principles. This involves a shift away from classical methods that may have poor atom economy towards more sophisticated and sustainable approaches.

Key strategies for improving the synthesis of thiazole-containing compounds include:

Catalytic Methods: The use of catalysts, especially in small quantities, is preferable to stoichiometric reagents which are consumed in the reaction and contribute to waste. primescholars.com Research into catalytic C-H activation or coupling reactions could provide more direct and efficient routes to functionalized thiazoles.

Use of Greener Solvents: Many organic reactions rely on hazardous solvents. The development of syntheses in safer, renewable, or recyclable solvents, such as deep eutectic solvents (DES), is a major goal. mdpi.com For instance, the synthesis of related thiazolo[5,4-d]thiazoles has been successfully demonstrated in an eco-friendly L-proline-ethylene glycol mixture, offering a precedent for greener thiazole (B1198619) synthesis. mdpi.com

One-Pot Procedures: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation.

Table 1: Principles of Green Chemistry for Thiazole Synthesis

PrincipleApplication to this compound SynthesisPotential Benefit
High Atom EconomyDesigning reactions, like addition or rearrangement reactions, where most reactant atoms end up in the product. scranton.eduMinimization of chemical waste.
CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones for key bond formations. jocpr.comReduced waste, potential for milder reaction conditions.
Benign SolventsReplacing traditional volatile organic compounds with water, supercritical fluids, or deep eutectic solvents. mdpi.comImproved safety and reduced environmental pollution.
Energy EfficiencyDeveloping syntheses that proceed at ambient temperature and pressure, possibly using microwave or ultrasonic activation.Lower energy costs and smaller carbon footprint.

By focusing on these areas, future synthetic routes to this compound and its derivatives can be developed to be not only higher yielding but also significantly more sustainable.

Exploration of New Reactivity Modes and Catalytic Transformations

The chloromethyl ketone functional group is a well-established electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues in proteins, most notably cysteine. biorxiv.orgnih.gov This reactivity is the foundation of its use as an enzyme inhibitor. However, the full reactive potential of the this compound scaffold is likely broader and remains an area ripe for exploration.

Future research will delve into uncovering novel reactions and transformations. For example, cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, could lead to the rapid assembly of complex molecular architectures from simple thiazole precursors. acs.orgnih.gov The interplay between the electrophilic chloromethyl ketone and the nucleophilic thiazole ring could be exploited in intramolecular reactions to form novel bicyclic or spirocyclic systems.

Furthermore, the development of new catalytic transformations that utilize the thiazole moiety as a directing group or a reactive handle could unlock unprecedented synthetic pathways. This might include metal-catalyzed cross-coupling reactions at various positions on the thiazole ring or asymmetric transformations that set stereocenters with high control.

Rational Design of Next-Generation Covalent Probes and Inhibitors Based on this compound Scaffold

The chloromethyl ketone moiety has shown significant promise as a warhead in the design of new antibiotics. biorxiv.org The this compound structure serves as an excellent starting point, or scaffold, for the rational design of highly specific and potent covalent inhibitors. Rational design involves systematically modifying the scaffold to optimize its interaction with a biological target.

The design process focuses on two key components:

The Warhead: The chloromethyl ketone group provides the covalent reactivity. Its reactivity can be tuned by modifying the electronic properties of the thiazole ring to ensure it reacts specifically with the intended target and not indiscriminately with other proteins.

The Scaffold: The thiazole ring and any attached substituents are responsible for non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that position the warhead correctly within the target protein's binding site. This recognition element is crucial for achieving selectivity.

Future work in this area will involve creating libraries of diverse this compound analogs. By systematically altering the substituents on the thiazole ring, researchers can fine-tune properties such as solubility, cell permeability, and target affinity to develop next-generation probes and therapeutic candidates.

Table 2: Strategies for Rational Inhibitor Design

Design StrategyObjectiveExample Modification to Scaffold
Improve SelectivityTo ensure the inhibitor binds only to the intended target protein.Adding functional groups that form specific interactions with the target's binding pocket.
Enhance PotencyTo increase the inhibitor's effectiveness at lower concentrations.Optimizing the geometry of the scaffold for a perfect fit in the active site.
Tune ReactivityTo balance the warhead's reactivity for effective target engagement without off-target reactions.Introducing electron-withdrawing or -donating groups on the thiazole ring.
Improve PharmacokineticsTo optimize how the compound is absorbed, distributed, metabolized, and excreted.Modifying the scaffold to increase solubility or metabolic stability.

Integration of Omics Technologies for Comprehensive Target Profiling

A critical challenge in developing new covalent inhibitors is identifying their precise molecular targets within the complex environment of a living cell. The integration of "omics" technologies, particularly chemoproteomics, provides a powerful solution to this problem. Activity-Based Protein Profiling (ABPP) is a state-of-the-art chemoproteomic strategy that enables the discovery of enzyme function and inhibition directly in native biological systems. biorxiv.org

The workflow for target identification using a this compound-based probe involves:

Probe Treatment: A biological sample (e.g., bacterial lysate or live cells) is treated with the covalent probe. The probe will bind to its protein targets.

Protein Digestion: The proteins are extracted and broken down into smaller peptide fragments.

Enrichment & Mass Spectrometry: The peptides that are covalently modified by the probe are isolated and identified using high-resolution mass spectrometry. This reveals the identity of the target proteins.

Validation: Competitive ABPP can be used to validate targets. In this approach, the sample is pre-treated with an excess of a non-tagged version of the inhibitor. If the probe can no longer bind, it confirms that the inhibitor and the probe are competing for the same binding site on the same target. biorxiv.org

This approach was successfully used to show that a chloromethyl ketone lead compound targets the enzymes FabH and MiaA in bacteria, validating the utility of this warhead and identifying new potential antibiotic targets. biorxiv.org Future research will undoubtedly apply this powerful combination of covalent probes and chemoproteomics to uncover new biology and drug targets for the this compound class of compounds.

Computational Chemistry in Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict molecular behavior, thereby saving significant time and resources. For the this compound scaffold, computational methods can provide deep insights at multiple stages of the design and discovery process.

Predictive Design: Molecular docking simulations can be used to virtually screen large libraries of thiazole derivatives against the three-dimensional structure of a target protein. These simulations predict the most likely binding pose and estimate the binding affinity, helping to prioritize which compounds to synthesize and test in the lab.

Mechanistic Understanding: Understanding precisely how the covalent bond forms is critical. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model the reaction between the chloromethyl ketone warhead and a cysteine residue within the enzyme's active site. These calculations can reveal the transition state structure and activation energy for the reaction, providing a detailed mechanistic picture that can guide the design of more efficient inhibitors.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to study the intrinsic reactivity of the chloromethyl ketone warhead. By calculating properties like the electrophilicity of the carbonyl carbon and the stability of potential intermediates, chemists can predict how changes to the thiazole scaffold will affect the warhead's reactivity, helping to design inhibitors that are more selective for their intended target.

By integrating these computational approaches, researchers can adopt a more rational and predictive strategy for developing the next generation of covalent inhibitors based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for Chloromethyl 5-thiazolyl ketone, and how are reaction conditions optimized?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reagent Selection : Use 5-thiazolyl precursors (e.g., 5-thiazolecarboxylic acid derivatives) with chloromethylating agents like chloroacetone or dichloromethane under basic conditions .
  • Temperature Control : Reactions often proceed at 60–80°C in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the chloromethyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Yields range from 40–65%, depending on steric hindrance and electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.